molecular formula C11H12BrFN2O2 B8165899 5-Bromo-3-fluoro-N-(tetrahydro-2H-pyran-4-yl)picolinamide

5-Bromo-3-fluoro-N-(tetrahydro-2H-pyran-4-yl)picolinamide

Cat. No.: B8165899
M. Wt: 303.13 g/mol
InChI Key: FJYXMMIZHNTEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-fluoro-N-(tetrahydro-2H-pyran-4-yl)picolinamide is a chemical compound that belongs to the class of picolinamides. This compound is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 3rd position, and a tetrahydro-2H-pyran-4-yl group attached to the nitrogen atom of the picolinamide structure. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-N-(tetrahydro-2H-pyran-4-yl)picolinamide typically involves multi-step organic reactionsThe final step involves the coupling of the tetrahydro-2H-pyran-4-yl group under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-N-(tetrahydro-2H-pyran-4-yl)picolinamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The picolinamide moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Fluorinating Agents:

    Bases: Such as sodium hydride (NaH) for deprotonation and coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-Bromo-3-fluoro-N-(tetrahydro-2H-pyran-4-yl)picolinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-N-(tetrahydro-2H-pyran-4-yl)picolinamide involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms, as well as the tetrahydro-2H-pyran-4-yl group, can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-fluoro-N-(tetrahydro-2H-pyran-4-yl)picolinamide is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

5-bromo-3-fluoro-N-(oxan-4-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2O2/c12-7-5-9(13)10(14-6-7)11(16)15-8-1-3-17-4-2-8/h5-6,8H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYXMMIZHNTEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)C2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.